Ethyl 2-[(2-fluorobenzoyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2-fluorobenzoyl)amino]acetate is a useful research compound. Its molecular formula is C11H12FNO3 and its molecular weight is 225.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Drug Development
Ethyl 2-[(2-fluorobenzoyl)amino]acetate serves as a crucial intermediate in the synthesis of complex organic compounds due to its reactive properties. For instance, it has been used in the preparation of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates, which are significant in the formation of several drug compounds. This synthesis involves a tandem addition-elimination-SNAr reaction, showcasing the compound's versatility in creating pharmacologically relevant structures (Bunce, Lee, & Grant, 2011).
Antitumor Activity
Research has explored the antitumor potential of amino acid ester derivatives containing 5-fluorouracil synthesized using this compound. These derivatives have shown inhibitory effects against leukemia and liver cancer cells in vitro, suggesting a promising avenue for developing new anticancer medications (Xiong et al., 2009).
Enzyme Inhibition for Diabetes Management
The compound has also been utilized in synthesizing ethyl 2-[aryl(thiazol-2-yl)amino]acetates, exhibiting significant inhibition against α-glucosidase and β-glucosidase enzymes. This property is beneficial for managing diabetes by controlling the postprandial blood glucose levels. The inhibition activity offers a foundation for developing new therapeutic agents for diabetes treatment (Babar et al., 2017).
Advancements in Glycopeptide Synthesis
In the realm of glycopeptide synthesis, the use of fluorobenzoyl protective groups, which can be derived from compounds like this compound, has demonstrated superiority in suppressing β-elimination of O-linked carbohydrates. This advancement enhances the efficiency and yield of glycopeptide synthesis, crucial for developing peptide-based therapeutics with improved stability and bioavailability (Sjölin & Kihlberg, 2001).
Continuous-Flow Synthesis for Pharmaceutical Intermediates
Furthermore, this compound has been integral in developing continuous-flow processes for producing pharmaceutical intermediates like ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. This process highlights the compound's role in enhancing operational safety, reducing raw material consumption, and achieving higher yields, marking a significant step forward in the sustainable and efficient production of pharmaceuticals (Guo, Yu, & Su, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNTXYDBYCKOOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.